molecular formula C20H29N5O B5520398 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

Katalognummer B5520398
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: CWNLJNARUSRRQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C20H29N5O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is 355.23721057 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

G Protein-Biased Dopaminergics Discovery

The design and synthesis of 1,4-disubstituted aromatic piperazines, including derivatives similar to the queried compound, have led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing their potential as novel therapeutics for conditions like schizophrenia without the typical side effects of current treatments (Möller et al., 2017).

Uroselective Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines have been identified as selective antagonists for alpha 1-adrenoceptor (AR) subtypes through functional in vitro screening. These compounds, including those structurally related to the queried molecule, offer insights into the development of treatments for conditions affecting the human lower urinary tract, displaying significant selectivity and potency (Elworthy et al., 1997).

Antagonistic Interaction with CB1 Cannabinoid Receptor

Research into the molecular interaction of antagonistic compounds structurally similar to the queried chemical with the CB1 cannabinoid receptor has provided valuable insights into the development of treatments for conditions modulated by this receptor. Such studies help in understanding the structure-activity relationships necessary for the design of selective CB1 receptor antagonists (Shim et al., 2002).

Mycobacterium Tuberculosis DNA GyrB Inhibition

A series of compounds, including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and derivatives, have been investigated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B, showcasing a potential therapeutic avenue for tuberculosis treatment. These studies emphasize the role of such compounds in addressing antibiotic resistance (Reddy et al., 2014).

In Vivo Activity Against Mycobacterium Tuberculosis

Research into novel fluoroquinolones, including those structurally related to the queried compound, has demonstrated in vivo activity against Mycobacterium tuberculosis in animal models. These findings are significant for the development of new antitubercular agents (Shindikar & Viswanathan, 2005).

Strategies to Prevent Metabolism in Medicinal Chemistry

Studies have explored strategies to prevent N-acetyltransferase-mediated metabolism in series of piperazine-containing compounds. Such research is crucial for improving the pharmacokinetic profiles of therapeutic agents, including those related to the queried molecule (Rawal et al., 2008).

Eigenschaften

IUPAC Name

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-5-25-18(14-17(22-25)13-15(2)3)20(26)24-11-9-23(10-12-24)19-8-6-7-16(4)21-19/h6-8,14-15H,5,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNLJNARUSRRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.